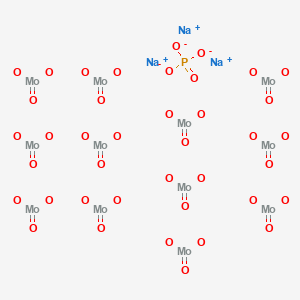
6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Descripción general
Descripción
“6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine” belongs to the class of organic compounds known as 1,3-thiazines . These are organic compounds containing 1,3-thiazine, a six-member ring .
Molecular Structure Analysis
The molecular formula of “6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine” is C5H10N2S . The InChI representation of the molecule is InChI=1S/C5H10N2S/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3,(H2,6,7) .Physical And Chemical Properties Analysis
The average mass of “6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine” is 130.211 Da . The molecule has a net charge of 0 .Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
Field
Summary of Application
Thiazine derivatives, including 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine, are biologically active and play an important role in the treatment of various diseases . They show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .
Methods of Application
The synthesis of thiazine derivatives is achieved through green synthesis methods .
Results or Outcomes
Thiazine derivatives have shown varying degrees of success in treating various diseases, acting as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .
Application in Radioprotection
Field
Summary of Application
The compound 2-amino-5,6-dihydro-6-methyl-4h-1,3-thiazine (2-ADT) has been studied for its radioprotective actions .
Methods of Application
The study did not provide specific methods of application or experimental procedures .
Results or Outcomes
The radioprotective actions of 2-ADT are achieved via accelerating hematopoietic system recovery, decreasing oxidative and nitrosative stress by enhancing the antioxidant defense system and reducing NO as well as peroxynitrite (ONOO −) content, and mitigating the radiation-induced DNA damage evaluated by comet assay .
Application in Green Synthesis Methods
Field
Summary of Application
Thiazine derivatives, including 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine, are synthesized using green synthesis methods . These methods are environmentally friendly and efficient, reducing the use of harmful solvents and energy consumption .
Methods of Application
The synthesis of thiazine derivatives is achieved through green synthesis methods, which include reactions using microwave irradiation, sonication, grinding techniques, solvent-free conditions, nanoparticles, ionic liquids, etc .
Results or Outcomes
The green synthesis methods have proven to be efficient and environmentally friendly, producing thiazine derivatives with high yield .
Application in the Synthesis of Imidazo[2,1-b][1,3]thiazines
Field
Summary of Application
The compound 5,6-dihydro-4H-1,3-thiazin-2-amine, a derivative of 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine, is used in the synthesis of imidazo[2,1-b][1,3]thiazines .
Methods of Application
The synthesis involves the cyclocondensation of 5,6-dihydro-4H-1,3-thiazin-2-amine with α-bromoacetophenone in refluxing ethanol .
Results or Outcomes
The reaction resulted in the formation of imidazo[2,1-b][1,3]thiazinium bromide in a yield of 63% .
Propiedades
IUPAC Name |
6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATVOUKHGLKDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017097 | |
| Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
CAS RN |
1121-91-1 | |
| Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










